4-Phenylpyridine-2,6-dicarboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 4-Phenylpyridine-2,6-dicarboxylic acid involves the use of 1,2,4-triazine precursors . The synthesis begins with the cyanation of 1,2,4-triazine 4-oxide to form 5-cyano-1,2,4-triazine . This intermediate undergoes an aza-Diels–Alder reaction followed by hydrolysis of the cyano group in 50% sulfuric acid to yield a monocarboxylic acid . Finally, the oxidation of the two methyl groups with excess potassium permanganate produces the target compound .
Industrial Production Methods
the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpyridine-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the pyridine ring, depending on the reaction conditions and reagents used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and phenyl compounds, depending on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Phenylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways . As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties . These complexes can interact with biological molecules, such as enzymes and receptors, to modulate their activity . The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .
Comparison with Similar Compounds
4-Phenylpyridine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
Pyridine-2,6-dicarboxylic acid: Lacks the phenyl group at the 4-position, making it less hydrophobic and potentially less versatile in certain applications.
4-Phenylpyridine-2-carboxylic acid: Contains only one carboxylic acid group, which may limit its ability to form certain types of complexes.
2,6-Dimethylpyridine-4-carboxylic acid:
The presence of both phenyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry .
Properties
IUPAC Name |
4-phenylpyridine-2,6-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-6-9(7-11(14-10)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHENPTPXTMAFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511287 | |
Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83463-12-1 | |
Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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